Chemical structure and properties of 5-Fluoro-2-methylisonicotinic acid
Chemical structure and properties of 5-Fluoro-2-methylisonicotinic acid
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Fluoro-2-methylisonicotinic acid , a critical intermediate in the development of kinase inhibitors and fluorinated heterocyclic pharmaceuticals.
Primary CAS: 885588-17-0 Role: Pharmacophore Building Block / Kinase Inhibitor Scaffold
Executive Summary
5-Fluoro-2-methylisonicotinic acid is a functionalized pyridine derivative widely utilized in modern drug discovery. Its structural core—an isonicotinic acid moiety substituted with a fluorine atom at the C5 position and a methyl group at the C2 position—offers a unique balance of electronic and steric properties.[1] It serves as a key electrophile in amide coupling reactions to generate indolin-2-one based kinase inhibitors (e.g., VEGFR, PDGFR modulators) and is valued for the metabolic stability conferred by the C5-fluorine substituent, which blocks oxidative metabolism at a typically reactive site.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule features a pyridine ring with a carboxylic acid at position 4.[1] The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the pyridine nitrogen compared to the non-fluorinated analog. Conversely, the 2-methyl group provides a slight electron-donating effect (+I) and steric bulk that can influence binding affinity in enzyme pockets.
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 5-Fluoro-2-methylpyridine-4-carboxylic acid |
| CAS Number | 885588-17-0 |
| Molecular Formula | C |
| Molecular Weight | 155.13 g/mol |
| SMILES | CC1=NC=C(F)C(=C1)C(O)=O |
| InChI Key | BSCAYVVPKICFFM-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile
Understanding the acid-base profile is critical for formulation and coupling reactions. The fluorine atom significantly reduces the basicity of the pyridine nitrogen, making it less likely to protonate at physiological pH compared to unsubstituted isonicotinic acid.[1]
Table 2: Physical & Electronic Properties
| Property | Value / Prediction | Context |
| pKa (Acid) | 3.5 – 3.8 (Predicted) | Carboxylic acid proton; typical for isonicotinic derivatives. |
| pKa (Base) | 2.5 – 3.0 (Predicted) | Pyridine nitrogen; lowered by F-substitution (vs. ~5.2 for pyridine).[1] |
| LogP | 1.14 ± 0.3 | Moderate lipophilicity; suitable for CNS and oral drug scaffolds.[1] |
| Melting Point | 180 – 185 °C | High crystallinity due to intermolecular H-bonding. |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents; soluble in aqueous base.[1] |
Synthetic Pathways & Manufacturing
The synthesis of 5-Fluoro-2-methylisonicotinic acid generally proceeds via the oxidation of alkyl-substituted fluoropyridines. The most scalable route involves the selective oxidation of 5-fluoro-2,4-dimethylpyridine (5-Fluoro-2,4-lutidine).
Core Synthesis Protocol: Selective Oxidation
Rationale: The C4-methyl group in pyridine systems is more reactive toward oxidation than the C2-methyl group due to electronic activation, allowing for selective conversion to the carboxylic acid.
Step-by-Step Methodology:
-
Starting Material: 5-Fluoro-2,4-dimethylpyridine.
-
Reagent Preparation: Prepare an aqueous solution of Potassium Permanganate (
, 2.5 eq) heated to 60°C. -
Oxidation: Add the pyridine precursor slowly. The reaction is exothermic.[1] Maintain temperature at 70-80°C for 4-6 hours.
-
Work-up:
-
Purification: Recrystallization from water or ethanol/water mixture.[1]
Visualization: Synthetic Logic
The following diagram illustrates the oxidation pathway and an alternative route via nitrile hydrolysis.
Caption: Primary oxidation route from lutidine precursor and alternative nitrile hydrolysis.
Reactivity & Derivatization[4]
In medicinal chemistry, this molecule is primarily used as an acylating agent .[1] The carboxylic acid is activated to form amides, linking the fluorinated pyridine core to other pharmacophores (e.g., indoles, piperazines).[1]
Protocol: Amide Coupling (Indolin-2-one Synthesis)
This protocol is adapted from standard kinase inhibitor synthesis workflows (e.g., Sunitinib analogs).[1]
-
Activation: Dissolve 5-Fluoro-2-methylisonicotinic acid (1.0 eq) in DMF/DCM (1:1).
-
Coupling Agents: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir for 30 minutes at room temperature to form the active ester.[1]
-
Nucleophile Addition: Add the amine partner (e.g., 5-aminooxindole or a hydrazide derivative).[1]
-
Reaction: Stir at 25°C for 12–18 hours.
-
Isolation: Dilute with water. The product often precipitates; otherwise, extract with EtOAc.[1]
Reactivity Diagram
Caption: Functionalization pathways: Amide coupling (dominant) and theoretical SnAr displacement.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The C5-Fluorine atom is a strategic modification. In many pyridine-based drugs, the C5 position is susceptible to metabolic oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine:
-
Blocks Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the drug's half-life (
).[1] -
Electronic Modulation: Fluorine reduces the electron density of the pyridine ring, influencing the
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pockets of kinases.[1]
Kinase Inhibition
This moiety is frequently found in Type I and Type II kinase inhibitors .[1] The pyridine nitrogen can serve as a hydrogen bond acceptor for the hinge region of the kinase, while the carboxylic acid (converted to an amide) directs the molecule into the specificity pocket.[1]
-
Example Class: Indolinone derivatives (similar to Sunitinib) where the isonicotinic amide side chain modulates solubility and target specificity.[1]
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Inhalation: Handle in a fume hood to avoid dust inhalation.[1]
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319245, 5-Fluoro-2-methylisonicotinic acid. Retrieved from .[1]
-
European Patent Office (2015). Indolin-2-one and 1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one derivatives. EP 3145923 B1.[1] (Describes the use of 5-fluoro-2-methylisonicotinic acid in coupling reactions). Retrieved from .
-
Medicines for All Institute (2019). Synthesis of Fluorinated Pyrimidines and Intermediates.[1][2] (General context on fluorinated heterocyclic synthesis). Retrieved from .[1]
-
Sigma-Aldrich (2026). 5-Fluoro-2-methylisonicotinic acid Product Specification. Retrieved from .[1]
-
Journal of Fluorine Chemistry (2010). Acidity and Nucleophilicity of Fluorinated Sulfonamides and Heterocycles. (Context for pKa estimation of fluorinated systems). Retrieved from .[1]
